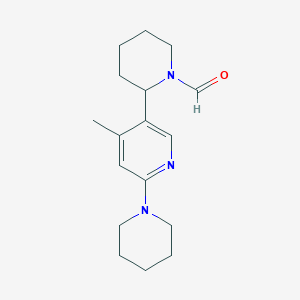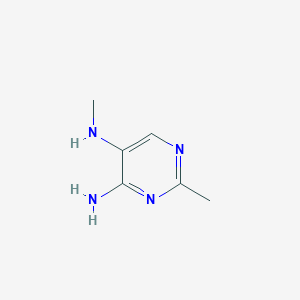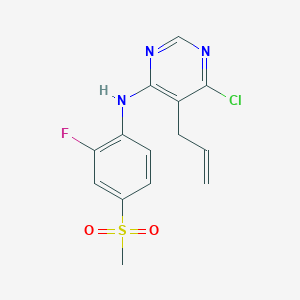
3-(2-Ethoxyethoxy)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyethoxy)pyridin-2-amine is an organic compound with the molecular formula C9H14N2O2 It belongs to the class of aminopyridines, which are known for their significant biological and therapeutic value
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with ethoxyethanol under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours. The resulting product is then purified through recrystallization to obtain high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-Ethoxyethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
3-(2-Ethoxyethoxy)pyridin-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(2-Ethoxyethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. As an aminopyridine derivative, it can interact with enzymes and receptors in biological systems, modulating their activity. The compound may act on pathways involving neurotransmission, enzyme inhibition, or receptor binding, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-(2-Ethoxyethoxy)pyridin-3-amine: Another aminopyridine derivative with similar structural features.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, known for their medicinal applications.
3-bromoimidazo[1,2-a]pyridines: Compounds with a bromine atom and imidazo ring fused to the pyridine ring, used in various chemical syntheses.
Uniqueness
3-(2-Ethoxyethoxy)pyridin-2-amine stands out due to its unique ethoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged for the development of new materials and pharmaceuticals.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-(2-ethoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2O2/c1-2-12-6-7-13-8-4-3-5-11-9(8)10/h3-5H,2,6-7H2,1H3,(H2,10,11) |
InChIキー |
JAJZISMTTAWDCD-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=C(N=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)







